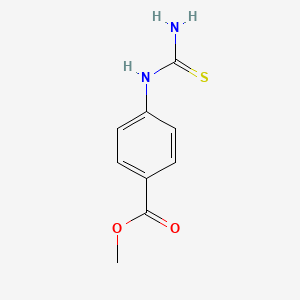

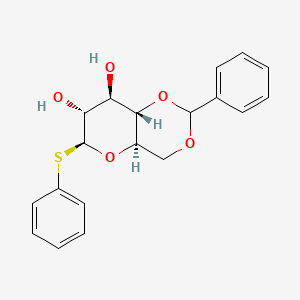

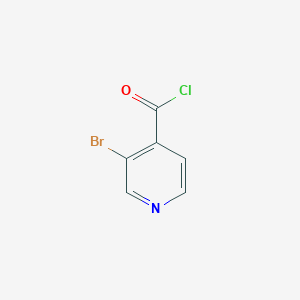

Phenyl4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Overview

Description

Phenyl 4,6-O-benzylidene-beta-D-thioglucopyranoside is a potent compound exhibiting strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .

Synthesis Analysis

The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is not explicitly detailed in the available resources .Molecular Structure Analysis

The molecular structure of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is complex. The stereocontrolled synthesis of β-mannopyranosides was largely solved by the introduction of the 4,6-O-benzylidene acetal controlled method in the mid-1990s .Chemical Reactions Analysis

The chemical reactions involving Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside are intricate. A protocol for 4,6-O-benzylidenation employing fluoroboric acid as a catalyst was described in 2005, which enabled purification of the product by simple crystallization .Physical and Chemical Properties Analysis

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has a molecular formula of C19H20O5S and a molecular weight of 360.42. It is a solid at 20°C and should be stored at temperatures below 0°C. It should be kept away from heat. Its purity is greater than 98.0% as determined by HPLC. It has a melting point of 179.0 to 185.0°C and a specific rotation [a]20/D of -44.0 to -47.0 degrees (C=1, Chloroform). It is slightly soluble in chloroform .Scientific Research Applications

Potential Anti-cancer Activities

Research on natural anthraquinones such as physcion and physcion 8-O-β-D-glucopyranoside (PG) has revealed significant anti-cancer properties. These compounds exhibit anti-inflammatory and anti-cancer effects with minimal adverse effects. They modulate cell signaling pathways, affecting cell cycle regulators, protein kinases, microRNAs, transcription factors, and apoptosis-linked proteins, effectively targeting cancer cells both in vitro and in vivo. Such findings suggest that structurally similar compounds, including Phenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside, could have potential applications in anti-cancer research by exploring their effects on cell signaling and cancer cell viability (M. Shah et al., 2020).

Bone Cell Proliferation and Ossification

A study on flavonoids isolated from Chrozophora tinctoria, including compounds structurally related to glycosides, demonstrated enhanced proliferation in bone cells and an increase in ossification markers. This suggests that glycoside derivatives could be explored for their potential in treating bone-related diseases such as osteoporosis. The research findings indicate that similar compounds might promote bone cell proliferation and enhance markers of ossification, providing a basis for the development of new therapeutic agents for bone health (A. Abdel-Naim et al., 2018).

Synthetic Analogues as Antineoplastic Agents

A review of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the discovery and development of novel compounds with potent cytotoxic properties, often exceeding those of contemporary anticancer drugs. These compounds exhibit selective toxicity towards tumors and modulate drug resistance, apoptosis induction, ROS generation, caspase activation, and mitochondrial functions. Given the structural complexity and therapeutic potential of these compounds, Phenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside could be investigated for similar antineoplastic properties (Mohammad Hossain et al., 2020).

Cyclodextrins in Drug Delivery

The study of cyclodextrins, cyclic oligosaccharides that form inclusion complexes with various molecules, has shown significant applications in enhancing the solubility, stability, and bioavailability of pharmaceuticals. Given the structural similarities and ability to interact with biological molecules, Phenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside could potentially be utilized in similar capacities, either as a drug itself or as a component of drug delivery systems to improve therapeutic efficacy (N. Sharma & Ashish Baldi, 2016).

Mechanism of Action

Target of Action

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a biochemical reagent It is often used in life science research as a biological material or organic compound .

Mode of Action

It is known to exhibit strong inhibitory activity against various drug-resistant pathogens , suggesting it may interact with key proteins or enzymes in these organisms to exert its effects.

Biochemical Pathways

Given its inhibitory activity against drug-resistant pathogens , it may impact pathways related to microbial growth and survival.

Pharmacokinetics

It is slightly soluble in chloroform , which may influence its absorption and distribution in biological systems.

Result of Action

Its strong inhibitory activity against various drug-resistant pathogens suggests it may lead to the inhibition of growth or survival of these organisms.

Action Environment

It is recommended to store the compound under specific conditions as outlined in the certificate of analysis .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-LELVVPQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)

![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)